![molecular formula C8H13N3OS B2825762 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 2198912-39-7](/img/structure/B2825762.png)
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol . Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of therapeutic activities .
Molecular Structure Analysis
The molecular structure of a thiadiazole derivative can be complex, often involving various functional groups attached to the thiadiazole ring . The exact structure of your compound would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. They are known to react with amines, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid at room temperature . Its molecular weight is 116.14 .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the thiadiazole moiety, such as those described by Cukurovalı et al. (2002) and Yilmaz et al. (2003), have been investigated for their antimicrobial properties. These studies synthesized Schiff base ligands with cyclobutane and thiazole rings, exploring their activity against various microorganisms. The findings suggest that certain metal complexes of these ligands exhibit significant antimicrobial activity, highlighting their potential as antimicrobial agents (Cukurovalı et al., 2002), (Yilmaz & Cukurovalı, 2003).
Antiproliferative Activity
The synthesis and evaluation of new thiazole derivatives for their antiproliferative activity against cancer cell lines have been an area of interest. For instance, Yurttaş et al. (2022) synthesized methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, showcasing its potential to inhibit DNA gyrase-ATPase activity, which is critical in cancer research (Yurttaş et al., 2022).
Synthesis and Structural Analysis
The development and structural analysis of compounds featuring the thiadiazole core have been extensively explored due to their pharmacological significance. Gür et al. (2020) focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating diverse biological activities including DNA protective ability and antimicrobial activity, alongside their potential in chemotherapy strategies (Gür et al., 2020).
Regioselective Synthesis
The regioselective synthesis of thiadiazole derivatives provides a methodological advancement in the production of compounds with specific biological activities. Yang et al. (2013) described a technique for creating 2-amino-1,3,4-thiadiazole skeletons, emphasizing the potential for functional diversification and subsequent biological applications (Yang et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMITGVROTGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

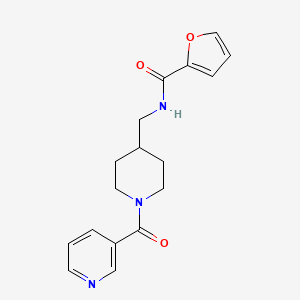
![2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2825681.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)
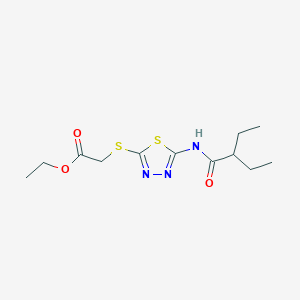
![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)
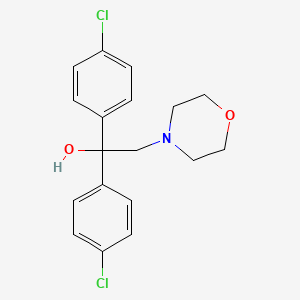
![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)
![N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2825689.png)
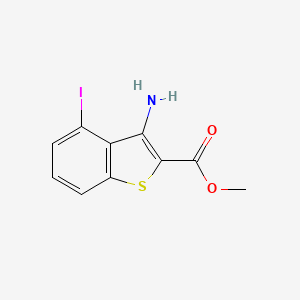
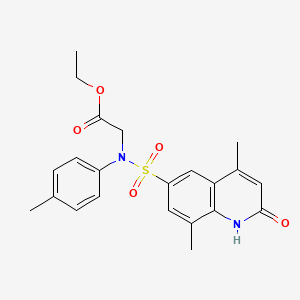

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)
![1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2825699.png)
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)